Toxiferine

描述

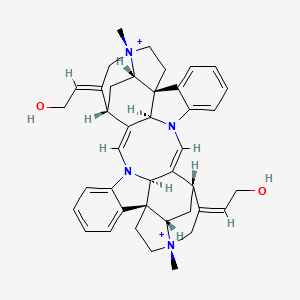

Structure

2D Structure

3D Structure

属性

CAS 编号 |

302-30-7 |

|---|---|

分子式 |

C40H46N4O2+2 |

分子量 |

614.8 g/mol |

IUPAC 名称 |

(2E)-2-[(1S,9Z,11S,13S,14S,17S,25Z,27S,30S,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-dimethyl-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol |

InChI |

InChI=1S/C40H46N4O2/c1-43-15-13-39-31-7-3-5-9-33(31)41-22-30-28-20-36-40(14-16-44(36,2)24-26(28)12-18-46)32-8-4-6-10-34(32)42(38(30)40)21-29(37(39)41)27(19-35(39)43)25(23-43)11-17-45/h3-12,21-22,27-28,35-38,45-46H,13-20,23-24H2,1-2H3/q+2/b25-11-,26-12-,29-21-,30-22-/t27-,28-,35-,36-,37-,38-,39+,40+,43-,44-/m0/s1 |

InChI 键 |

IIYHWTVUYIYKKG-QQRSFBQTSA-N |

SMILES |

C[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)C)C1=CC=CC=C16 |

手性 SMILES |

C[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)C)/[C@@H](C3)/C(=C\CO)/C1)CC2 |

规范 SMILES |

C[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)C)C1=CC=CC=C16 |

同义词 |

Toxiferine |

产品来源 |

United States |

Toxiferine Biosynthesis: Pathways and Enzymatic Mechanisms

Elucidation of Precursor Incorporation into the Toxiferine Scaffold

This compound is classified as a dimeric bisindole alkaloid, symmetrically constructed from two identical monomeric units, each containing an indole (B1671886) ring. wikipedia.org This dimeric nature implies the condensation of two precursor molecules. The biosynthesis of indole alkaloids typically involves tryptophan as a primary precursor, which is transformed into tryptamine (B22526). wikipedia.orgresearchgate.net Another key precursor in the biosynthesis of monoterpenoid indole alkaloids (MIAs), a class to which this compound is related, is strictosidine (B192452). wikipedia.orgrsc.org Strictosidine is formed from the condensation of tryptamine and secologanin (B1681713), a monoterpenoid-derived component, catalyzed by strictosidine synthase. wikipedia.orgnih.gov

Given the structural resemblance of this compound's dimeric subunits to the intermediate Wieland-Gumlich aldehyde, it is hypothesized that this aldehyde, or a closely related derivative, serves as a monomeric precursor that undergoes dimerization to form the this compound scaffold. wikipedia.orgaccademiaxl.it The dimerization likely involves the head-to-head addition of these monomeric units. thieme-connect.de

Research findings suggest that the formation of dimeric alkaloids can occur through various mechanisms, including Mannich reactions and the condensation of aldehydes with amines. amu.edu.az The dimerization leading to the C-toxiferine I "family" is proposed to involve the union of two molecules of C-hemithis compound or two molecules of Wieland-Gumlich aldehyde, followed by quaternization. accademiaxl.it

Characterization of Key Enzymatic Transformations in this compound Biogenesis

Enzymatic transformations play a crucial role in the biosynthesis of alkaloids, facilitating the complex series of reactions required to build the final molecular structure. While specific enzymes directly involved in this compound biosynthesis have not been fully characterized, insights can be drawn from the biosynthesis of related indole alkaloids.

Strictosidine synthase is a key enzyme in the early steps of MIA biosynthesis, catalyzing the condensation of tryptamine and secologanin to form strictosidine. wikipedia.orgnih.gov This enzyme's activity is fundamental to providing the core indole-monoterpene scaffold that is further modified.

The formation of the dimeric this compound structure from monomeric precursors likely involves enzymes that facilitate the coupling reaction. Mechanisms such as Mannich-type reactivity and nucleophilic attacks triggered by enamine functions have been proposed for the oligomerization of MIA units. rsc.org These reactions would be enzyme-catalyzed in a biological system.

Furthermore, the presence of quaternary ammonium (B1175870) ions in this compound suggests enzymatic methylation steps. wikipedia.org Methyltransferases, including N-methyltransferases, are known to play pivotal roles in the biosynthesis of various alkaloids by diversifying structures through substrate methylation and guiding intermediates into specific pathways. frontiersin.org

The potential involvement of the Wieland-Gumlich aldehyde as an intermediate suggests enzymatic steps leading to its formation from earlier precursors. wikipedia.orgaccademiaxl.it Enzymes involved in oxidative processes, such as cytochrome P450 monooxygenases, are known to catalyze a variety of transformations in alkaloid biosynthesis, including scaffold formation and rearrangement. nih.gov These enzymes could be involved in modifying the monomeric units prior to dimerization.

Data on precursor incorporation and proposed intermediates can be summarized as follows:

| Precursor/Intermediate | Proposed Role in this compound Biosynthesis | Evidence Type |

| Tryptophan | Primary starting material | General alkaloid biosynthesis knowledge wikipedia.orgresearchgate.net |

| Tryptamine | Derived from Tryptophan | General alkaloid biosynthesis knowledge wikipedia.orgresearchgate.net |

| Secologanin | Monoterpenoid precursor | MIA biosynthesis pathway wikipedia.orgrsc.org |

| Strictosidine | Condensation product of Tryptamine and Secologanin | Key MIA precursor wikipedia.orgrsc.org |

| Wieland-Gumlich aldehyde | Proposed monomeric unit for dimerization | Structural similarity to this compound subunits wikipedia.orgaccademiaxl.it |

| C-hemithis compound | Proposed monomeric unit for dimerization | Proposed dimerization pathway accademiaxl.it |

Genetic and Molecular Basis of this compound Production in Natural Systems

The production of this compound in natural systems, primarily in Strychnos species like Strychnos toxifera, is governed by the plant's genetic machinery. wikipedia.orguniversiteitleiden.nl The genes encoding the enzymes involved in the biosynthetic pathway, from the initial steps involving tryptophan and secologanin to the dimerization and quaternization reactions, are present in the plant's genome.

While the specific genes responsible for this compound biosynthesis have not been fully identified and characterized, research in the field of alkaloid biosynthesis in other plants, such as Catharanthus roseus (periwinkle), provides a framework for understanding the genetic basis. universiteitleiden.nl In C. roseus, many genes encoding structural biosynthetic enzymes, transcription factors, and transporters involved in MIA biosynthesis have been cloned and characterized. universiteitleiden.nl

The genetic basis of toxin production in plants, including alkaloids, involves gene clusters encoding the synthesis pathways. researchgate.net Elucidating these gene clusters is crucial for understanding the regulation and evolution of alkaloid biosynthesis. Techniques such as genomics and transcriptomics are accelerating the investigation of alkaloid metabolism and identifying the genes involved. nih.gov

The genetic information dictates the suite of enzymes produced by the plant, which in turn catalyze the formation of this compound. Environmental factors and developmental stages can influence the expression of these genes, thereby affecting the levels of this compound produced in the plant. universiteitleiden.nl

Understanding the molecular basis involves studying the regulation of gene expression, the localization of enzymes within plant cells, and the coordination of the various biosynthetic steps. In some plant species, alkaloid biosynthesis pathways are compartmentalized within specific cell types or organelles. universiteitleiden.nl While the cellular and subcellular localization of this compound biosynthesis is not explicitly detailed in the provided information, studies on other MIAs in C. roseus indicate that certain biosynthetic steps occur in specific cell types like internal phloem associated parenchyma (IPAP) cells. universiteitleiden.nl

Further research is needed to identify the specific genes and regulatory elements controlling this compound biosynthesis in Strychnos species. This would involve techniques such as genome sequencing, transcriptomics analysis of this compound-producing tissues, and functional characterization of candidate genes through methods like gene silencing or overexpression.

Molecular and Cellular Pharmacology of Toxiferine

Investigation of Receptor Binding Kinetics and Thermodynamics

The primary molecular target of toxiferine is the nicotinic acetylcholine (B1216132) receptor (nAChR), a member of the ligand-gated ion channel family. nih.govnih.gov The interaction of this compound with this receptor is characterized by high affinity and specificity, which has been quantified through various experimental assays.

Research has demonstrated that this compound is a potent antagonist for several acetylcholine receptors, but it exhibits a particularly high affinity for the muscle-type nAChR located at the neuromuscular junction. wikipedia.org Its binding affinity for the muscle-type nAChR is significantly stronger than that of its analogue, alcuronium (B1664504). nih.gov For instance, this compound displays a 17-fold higher affinity for this receptor subtype compared to alcuronium. nih.govacs.org

While exceptionally potent at muscle-type nAChRs, this compound also interacts with neuronal nAChR subtypes, notably the α7 subtype. nih.gov However, its preference is markedly for the muscle type. nih.gov The strong binding to muscle-type nAChRs is attributed to its competitive inhibition of acetylcholine, the endogenous agonist. wikipedia.org The quaternary ammonium (B1175870) groups within the this compound structure, which it shares with acetylcholine, are thought to be crucial for this high-affinity binding. wikipedia.org

| Compound | Receptor Subtype | Binding Constant |

|---|---|---|

| This compound I | Muscle-type nAChR | Ki = 14 nM |

| This compound I | α7 nAChR | IC50 = 1.7 μM |

| Alcuronium | Muscle-type nAChR | Ki = 234 nM |

| Compound 3b (nonhydroxylated analogue) | Muscle-type nAChR | Ki = 75 nM |

| Compound 3c (nonhydroxylated analogue) | Muscle-type nAChR | Ki = 82 nM |

The kinetics of this compound binding have been extensively studied using competitive ligand displacement assays. nih.gov These assays are fundamental in pharmacology for determining the affinity of a ligand (in this case, this compound) for a receptor. The principle involves measuring the ability of the unlabeled ligand (this compound) to displace a labeled ligand from the receptor.

In studies involving this compound, radioligand binding assays are commonly performed using membrane fractions rich in the target receptor, such as those from the Torpedo californica electric organ, which is a model system for muscle-type nAChRs. nih.govacs.org A radiolabeled antagonist, such as (±)-[3H]epibatidine, is allowed to bind to the receptors. nih.govacs.org Subsequently, increasing concentrations of unlabeled this compound are added, and the displacement of the radioligand is measured. nih.gov The results of these experiments confirm that this compound acts as a competitive antagonist, directly competing with acetylcholine for the same binding site on the nAChR. nih.govwikipedia.org The concentration of this compound that inhibits 50% of the specific binding of the radioligand is used to calculate its inhibition constant (Ki), a measure of its binding affinity. nih.gov

Modulation of Ion Channel Function by this compound

As a competitive antagonist, this compound functions by physically obstructing the binding of acetylcholine to the nAChR. wikipedia.org The binding of acetylcholine to its receptor is the critical step that triggers a conformational change in the receptor protein, leading to the opening of its associated ion channel. nih.gov

By binding to the receptor, this compound prevents this conformational change from occurring. wikipedia.org Consequently, the ion channel remains closed, blocking the influx of sodium ions (Na+) into the muscle cell. wikipedia.org This prevention of sodium influx is the core of this compound's modulatory action on the ion channel. The influx of positive ions is necessary for the depolarization of the postsynaptic membrane, which, if it reaches a certain threshold, generates an action potential and leads to muscle contraction. wikipedia.org By blocking the channel, this compound effectively uncouples neurotransmitter binding from ion channel opening, thereby inhibiting neuromuscular transmission. nih.govwikipedia.org

Analysis of Intracellular Signaling Cascades Influenced by this compound

The primary mechanism of action for this compound is its direct competitive antagonism at the extracellular ligand-binding site of the nicotinic acetylcholine receptor. nih.govwikipedia.org This action directly prevents the opening of the ligand-gated ion channel. wikipedia.org Therefore, this compound's influence is primarily on the initial event of synaptic transmission at the plasma membrane, rather than a direct modulation of intracellular signaling cascades or second messenger systems. nih.gov

The cascade that this compound prevents is the one initiated by ion influx. Normally, the depolarization caused by Na+ entry would trigger a series of voltage-dependent processes within the cell. By blocking the initial ion flow, this compound effectively prevents the activation of any downstream signaling pathways that are dependent on membrane depolarization and subsequent calcium entry. wikipedia.org The existing body of research focuses on this receptor-level blockade, and there is no significant evidence to suggest that this compound translocates into the cell to directly interact with or modulate intracellular components like G-proteins, cyclic nucleotides, or protein kinases. nih.govnih.gov Its effect is the abrogation of the signal at its point of origin on the cell surface. nih.gov

Electrophysiological Characterization in Isolated Cellular and Tissue Models

In isolated cellular and tissue preparations, such as neuromuscular junctions, the electrophysiological effects of this compound are clear and predictable based on its mechanism of action. The application of this compound to these models results in a potent, concentration-dependent reduction of the end-plate potential (EPP), which is the depolarization produced in the muscle fiber by the release of acetylcholine from the motor neuron.

As a competitive antagonist, this compound decreases the amplitude of the EPP in response to nerve stimulation or the application of acetylcholine. At sufficient concentrations, it can reduce the EPP to below the threshold required to trigger a postsynaptic action potential. wikipedia.org This failure to generate an action potential is the direct electrophysiological correlate of muscle paralysis. wikipedia.org Electrophysiological recordings would show a normal presynaptic nerve action potential and acetylcholine release, but a diminished or absent postsynaptic response in the muscle cell, confirming that this compound's site of action is postsynaptic.

Structure Activity Relationship Sar Studies for Toxiferine and Its Analogues

Methodological Approaches to SAR Determination for Complex Alkaloids

The determination of structure-activity relationships for complex alkaloids like toxiferine involves a combination of synthetic, analytical, and pharmacological methodologies. The general approach allows medicinal chemists to systematically alter the chemical structure and assess the resulting impact on biological activity. wikipedia.org

Key methodological steps include:

Chemical Modification and Synthesis : The foundation of SAR studies lies in the chemical modification of the lead compound. preprints.org For this compound, this has involved creating a series of semisynthetic analogues. nih.govacs.org A common starting material for these syntheses is alcuronium (B1664504), a clinically used muscle relaxant and an N-allyl analogue of this compound. nih.govacs.org Modifications have focused on several key areas of the molecule, such as the N-substituents, the saturation of exocyclic double bonds, and the removal of hydroxyl groups from the side chains. nih.govnih.gov

Structural Elucidation and Confirmation : Advanced analytical techniques are essential to confirm the structures of newly synthesized analogues and to understand their three-dimensional arrangement (stereochemistry). High-resolution nuclear magnetic resonance (NMR) spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is critical for determining the absolute configuration of newly formed stereogenic centers, which can arise during synthetic modifications like catalytic hydrogenation. nih.gov Other methods such as X-ray diffraction and mass spectrometry also play a vital role in structural confirmation. preprints.orguva.es

Pharmacological Evaluation : The biological activity of each analogue is quantified through a battery of in vitro assays. For this compound and its analogues, these typically involve radioligand binding assays to determine the affinity (often expressed as the inhibition constant, Ki) for various receptor subtypes, including muscle-type nAChRs, neuronal α7 nAChRs, and muscarinic M2 receptors. nih.govacs.org Functional assays, such as calcium influx measurements in cell lines expressing the target receptor, are used to assess the efficacy of the compounds (e.g., as antagonists, measured by IC50 values). nih.gov

This iterative process of synthesis, structural analysis, and biological testing allows researchers to build a comprehensive picture of the pharmacophore—the essential steric and electronic features of the molecule required for optimal interaction with its biological target. 159.203.91

Correlating Structural Modifications with Receptor Affinity and Efficacy

SAR studies on this compound analogues have revealed that even minor structural changes can lead to significant shifts in receptor affinity and selectivity. The primary targets for this compound are acetylcholine (B1216132) receptors (AChRs). wikipedia.org Key structural elements that influence this interaction are the quaternary ammonium (B1175870) ions, which it shares with the endogenous ligand acetylcholine, and the various side groups attached to the core scaffold. wikipedia.org

Influence of N-Substituents: The nature of the substituent on the quaternary nitrogen atoms is a critical determinant of receptor affinity. For instance, the N-methyl-substituted this compound I displays a 17-fold higher affinity for muscle-type nAChRs (Ki = 14 nM) compared to its N-allyl analogue, alcuronium (Ki = 234 nM). acs.org However, this dependency on the N-substituent is less pronounced in analogues where the hydroxyl groups are absent. acs.org In studies on allosteric binding to muscarinic M2 receptors, the N-allyl substituted analogues, including alcuronium and related compounds (2b, 3b), consistently show the highest affinity. nih.govnih.gov This indicates that different receptor subtypes have distinct structural requirements within their binding pockets.

Role of Hydroxyl Groups: The allylic alcohol groups present in this compound I and alcuronium were initially thought to be essential for high affinity. However, studies on a series of analogues lacking one or both of these hydroxy groups have challenged this assumption. nih.govacs.org The nonhydroxylated analogues 3b (N-allyl) and 3c (N-4-nitrobenzyl) were found to have the highest affinity for muscle-type nAChRs in their series, with Ki values of 75 nM and 82 nM, respectively. nih.govnih.gov This finding demonstrates that the hydroxy groups are not essential for binding to this receptor type and that their removal can even be beneficial for affinity in certain cases. acs.orgscite.ai For α7 nAChRs, the alcoholic functions also appear unnecessary for antagonistic action. nih.gov

These findings highlight the complex interplay between different structural elements of the this compound scaffold in determining its pharmacological profile.

| Compound | N-Substituent | Key Structural Features | Muscle-type nAChR (Ki, nM) | α7 nAChR (IC50, μM) | Muscarinic M2 Receptor (EC0.5,diss, nM) |

|---|---|---|---|---|---|

| This compound I | -CH3 | Bisnorthis compound scaffold, 2 OH groups | 14 | - | - |

| Alcuronium | -CH2CH=CH2 (allyl) | Bisnorthis compound scaffold, 2 OH groups | 234 | - | 2 |

| 2a | -CH3 | Monodeoxy, saturated side chain | 455 | >30 | - |

| 2b | -CH2CH=CH2 (allyl) | Monodeoxy, saturated side chain | 250 | >30 | 12 |

| 3b | -CH2CH=CH2 (allyl) | Dideoxy, saturated side chain | 75 | >30 | 36 |

| 3c | -CH2-Ph-NO2 (4-nitrobenzyl) | Dideoxy, saturated side chain | 82 | 21 | 49 |

Data sourced from studies on semisynthetic analogues of this compound I. nih.govnih.govacs.org

Stereochemical Influence on this compound's Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a pivotal factor governing the biological activity of chiral compounds like this compound. mdpi.comresearchgate.net The interaction between a drug and its receptor is highly specific, often compared to a lock and key, where only a molecule with the correct spatial configuration can bind effectively.

In the context of this compound SAR studies, the stereochemical consequences of synthetic modifications are of paramount importance. For example, the catalytic hydrogenation of alcuronium or its derivatives to create new analogues involves the saturation of exocyclic double bonds (C-19–C-20 and C-19′–C-20′). nih.gov This process creates two new stereogenic centers at C-20 and C-20′. nih.gov

Research has shown that this hydrogen addition is highly stereoselective, occurring from the less sterically hindered side of the double bonds. nih.gov The resulting products show single sets of signals in their NMR spectra, indicating the formation of a single stereoisomer. nih.gov The precise stereochemistry of these new centers was determined using advanced NMR techniques, specifically NOESY experiments. For one such dideoxy analogue (compound 3), strong Nuclear Overhauser Effects were observed between the newly added hydrogen at C-20 (H-20) and an axially oriented proton (H-14a) in the adjacent piperidine (B6355638) ring. This confirmed the axial position of H-20 and, consequently, the S-configuration at the C-20 and C-20′ positions. nih.gov

Computational and Predictive Models in this compound SAR

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for analyzing and predicting structure-activity relationships. preprints.orgoncodesign-services.com While detailed predictive Quantitative Structure-Activity Relationship (QSAR) models for this compound are described as dated, computational techniques are still applied to rationalize observed SAR data and guide the design of new analogues. wikipedia.org

One key application is the use of molecular modeling to visualize the three-dimensional structures of this compound analogues. oncodesign-services.com For example, the 3D structure of a novel dideoxy, saturated analogue (compound 3) was constructed by starting with the known 3D structure of this compound I. nih.gov The parent structure was digitally modified by removing the N-methyl groups and replacing the allyl alcohol side chains with ethyl groups. The resulting structure was then optimized using semiempirical quantum mechanics calculations (specifically, the PM3 method) to find a low-energy, stable conformation. nih.gov

Such models, even without a full QSAR analysis, are valuable for:

Rationalizing Stereochemical Outcomes : Visualizing the 3D model can help explain why a synthetic reaction, like hydrogenation, proceeds with a particular stereoselectivity (e.g., by showing which face of a double bond is more accessible). nih.gov

Understanding Ligand-Receptor Interactions : Although not explicitly detailed for this compound in the provided context, these models are generally used to dock ligands into the binding site of a target receptor (if the receptor's structure is known). This allows researchers to predict binding modes and identify key interactions, such as hydrogen bonds or hydrophobic contacts, which can explain why certain structural modifications increase or decrease affinity. preprints.org

Guiding Analogue Design : By understanding the spatial and electronic requirements of the receptor, computational models help chemists design new analogues with a higher probability of desired activity, thus making the synthetic process more efficient. oncodesign-services.com

While comprehensive predictive models for this compound may require further development, the application of computational tools to build and analyze molecular structures provides crucial insights that complement experimental SAR data. 159.203.91nih.gov

Advanced Analytical Methodologies in Toxiferine Research

Chromatographic Separation Techniques for Research-Scale Isolation and Purity Assessment

The isolation and purification of toxiferine from its natural source, typically the bark of Strychnos toxifera, presents a significant challenge due to the complex mixture of dozens of related alkaloids present in calabash curare. pageplace.de Early research relied on classical chromatographic methods, which have evolved into more advanced, high-resolution techniques for achieving the high purity required for pharmacological studies.

Initial attempts at separation involved the chromatography of alkaloid reineckate (B100417) salts on alumina. sci-hub.se However, this method was found to be less effective than partition chromatography for resolving the complex mixture of quaternary alkaloids. sci-hub.se Subsequently, improved separations were achieved using columns packed with paper powder or cellulose (B213188) for the chromatographic separation of the alkaloid chlorides. sci-hub.seoup.comdss.go.th Two-dimensional paper chromatography was also a valuable tool for the qualitative analysis of the total alkaloids from calabash curare. pageplace.dedss.go.th

Modern research-scale isolation and purity assessment predominantly employ High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC, often using C18 columns, is a standard method for the analysis of Strychnos alkaloids. epdf.pubscribd.com Due to the quaternary ammonium (B1175870) nature of this compound, ion-pair chromatography can be particularly effective, enhancing retention and resolution. epdf.pub For purity assessment, HPLC coupled with ultraviolet (UV) detection is commonly used, leveraging the chromophoric indole (B1671886) moiety of the molecule. Gas chromatography (GC) is also applicable for the analysis of related, more volatile tertiary alkaloids but is less suited for the non-volatile quaternary structure of this compound unless derivatization is performed. epdf.pubvtt.fi

| Technique | Stationary Phase | Mobile Phase Principle | Application in this compound Research | Reference(s) |

| Paper Chromatography | Paper (Cellulose) | Partition based on polarity (e.g., methyl-ethyl ketone, water, methanol) | Early-stage separation and qualitative analysis of curare alkaloids. | oup.comdss.go.th |

| Column Chromatography | Cellulose Powder / Alumina | Partition or Adsorption | Preparative isolation of this compound chlorides and related alkaloids. | pageplace.desci-hub.se |

| Thin-Layer Chromatography (TLC) | Silica Gel / Alumina | Adsorption based on polarity | Rapid purity assessment and reaction monitoring. | epdf.pub |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase), Ion-Pair Reagents | Partition based on hydrophobicity, ion-pairing | High-resolution separation, quantitative purity assessment. | epdf.pubscribd.com |

Mass Spectrometric Applications in this compound Mechanistic Studies

Mass spectrometry (MS) is an indispensable tool in the structural elucidation and mechanistic investigation of complex natural products like this compound. pageplace.de Its high sensitivity and ability to provide detailed structural information have been pivotal in confirming the dimeric bisindole structure of this compound and related curare alkaloids. pageplace.de

In mechanistic studies, MS is primarily coupled with liquid chromatography (LC-MS) to analyze reaction products and metabolites. researchgate.net High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of elemental compositions for this compound and its transformation products, which is critical for identifying unknown metabolites or adducts. acs.orgresearchgate.net

Tandem mass spectrometry (MS/MS) is used to probe the structure of the molecule through collision-induced dissociation (CID). The fragmentation patterns observed provide a structural fingerprint, allowing researchers to identify specific substructures and locate sites of metabolic modification or chemical reaction. For dimeric alkaloids like this compound, MS/MS analysis can reveal characteristic fragmentation pathways, such as the cleavage of the central ring system or losses from the peripheral moieties, which are essential for structural confirmation in complex biological matrices. researchgate.netsemanticscholar.org While specific fragmentation data for this compound is highly specialized, analysis of related Strychnos alkaloids shows common fragmentation patterns involving the indole nucleus and the connecting framework. researchgate.net

| MS Technique | Information Provided | Application in Mechanistic Studies | Reference(s) |

| LC-MS | Molecular Weight of analytes in a mixture | Identification of this compound and its metabolites in biological incubation mixtures. | researchgate.netresearchgate.net |

| High-Resolution MS (HR-MS) | Accurate Mass and Elemental Composition | Unambiguous identification of metabolites and adducts by determining their chemical formula. | acs.orgresearchgate.net |

| Tandem MS (MS/MS) | Structural information from fragmentation patterns | Elucidation of metabolite structures by analyzing fragment ions; confirmation of this compound identity in complex samples. | researchgate.netsemanticscholar.org |

Application of Ligand Binding Assays for Receptor Interaction Profiling

This compound exerts its potent biological effects primarily by acting as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com Ligand binding assays are the cornerstone for characterizing these interactions, allowing for the quantitative determination of this compound's affinity and selectivity for various nAChR subtypes. acs.orgnih.gov

These assays typically involve incubating a biological preparation containing the receptor of interest (e.g., membrane fractions from the Torpedo californica electric organ for muscle-type nAChRs, or cultured cells expressing specific human nAChR subtypes) with a radiolabeled ligand that is known to bind to the receptor. acs.orgnih.gov The ability of this compound to displace the radioligand is then measured, from which the equilibrium inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) can be calculated. These values provide a quantitative measure of binding affinity.

Commonly used radioligands in nAChR research include [³H]epibatidine, [³H]methyllycaconitine ([³H]MLA), and [¹²⁵I]α-bungarotoxin. acs.orgacs.orgresearchgate.net Studies have demonstrated that this compound is a highly potent antagonist at the muscle-type nAChR, with reported Kᵢ values in the low nanomolar range. acs.orgnih.gov Such assays are also crucial for structure-activity relationship (SAR) studies, comparing the binding affinities of semi-synthetic this compound analogues to delineate the structural requirements for receptor interaction. acs.org

| Compound | Receptor Subtype | Assay Type | Measured Affinity | Reference(s) |

| This compound I | Muscle-type nAChR (Torpedo californica) | [³H]epibatidine binding | Kᵢ = 14 nM | acs.orgnih.gov |

| Alcuronium (B1664504) | Muscle-type nAChR (Torpedo californica) | [³H]epibatidine binding | Kᵢ = 234 nM | acs.org |

| Analogue 3b | Muscle-type nAChR (Torpedo californica) | [³H]epibatidine binding | Kᵢ = 75 nM | acs.org |

| Analogue 3c | Muscle-type nAChR (Torpedo californica) | [³H]epibatidine binding | Kᵢ = 82 nM | acs.org |

| This compound I | Neuronal α7 nAChR | [¹²⁵I]α-bungarotoxin binding | Binds to α7 subtype | mdpi.com |

Bioanalytical Approaches for In Vitro and Ex Vivo this compound Quantification in Research Matrices

Quantifying this compound in complex biological matrices from in vitro and ex vivo research models is essential for understanding its pharmacodynamics and mechanism of action. Bioanalytical methods must be sensitive and selective enough to measure low concentrations of the compound in the presence of endogenous components.

For in vitro studies, which may involve cell cultures, isolated receptors, or enzyme preparations, this compound is quantified in matrices such as cell lysates, incubation buffers, or culture media. ethernet.edu.et Functional assays, while not providing direct quantification of the compound, offer a measure of its activity. For example, the Ca²⁺/Fluo-4 assay in cell lines expressing specific nAChRs (e.g., hα7-GH3 cells) can be used to determine the IC₅₀ value for this compound's antagonistic effect on acetylcholine-induced calcium influx. acs.org

In ex vivo experiments, which utilize isolated tissues or organs (e.g., guinea-pig ileum, mouse trachea), the goal is to correlate the concentration of this compound in the organ bath solution with the observed physiological response, such as muscle relaxation. researchgate.net

The gold standard for the direct quantification of this compound and its analogues in these research matrices is liquid chromatography-mass spectrometry (LC-MS). researchgate.net This technique offers excellent sensitivity and specificity. A typical bioanalytical workflow involves sample preparation (e.g., protein precipitation or solid-phase extraction) to remove interfering substances, followed by chromatographic separation and MS detection. The use of an appropriate internal standard is crucial for ensuring accuracy and precision.

| Component | Description | Example/Methodology |

| Research Matrix | The biological system or medium being analyzed. | In Vitro: Cell culture media, cell lysates, receptor preparations. Ex Vivo: Physiological buffer from organ baths. |

| Sample Preparation | Isolation of the analyte from the matrix. | Protein Precipitation (PPT), Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE). |

| Analytical Technique | The method used for separation and detection. | High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). |

| Endpoint Measured | The quantitative or functional output. | Direct: Concentration (e.g., ng/mL) of this compound. Indirect: Functional response (e.g., IC₅₀ in a calcium influx assay). |

Preclinical Research Models and in Vitro Systems Utilizing Toxiferine

Cell-Based Assays for Receptor Function and Cellular Responses

Cell-based assays provide a controlled environment to investigate the molecular interactions between toxiferine and its primary target, the nicotinic acetylcholine (B1216132) receptor (nAChR), as well as the downstream cellular consequences of receptor blockade. These assays are crucial for determining receptor subtype selectivity, antagonist potency, and for screening new compounds.

Commonly employed techniques include fluorescence-based assays that measure changes in intracellular calcium or membrane potential. For instance, cell lines engineered to express specific nAChR subtypes, such as human α7 nAChRs in GH3 cells (hα7-GH3), are used in conjunction with calcium-sensitive dyes like Fluo-4. nih.gov In this setup, the ability of this compound and its analogs to inhibit acetylcholine-induced calcium influx is quantified to determine their antagonistic potency (IC₅₀). nih.gov Similarly, assays using membrane potential-sensitive dyes in cell lines expressing various nAChR subtypes (e.g., α3β4, α4β2) can provide a high-throughput method to assess receptor function and its inhibition. nih.gov

Another valuable cell model is the human rhabdomyosarcoma cell line TE671, which endogenously expresses the muscle-type nAChR. biorxiv.org These cells are used in membrane potential assays to characterize the neurotoxic effects of compounds that act on the neuromuscular junction, making them an ideal system for studying this compound's activity and for screening potential antidotes. biorxiv.org

Table 1: Examples of Cell-Based Assays Utilizing this compound and its Analogs

| Cell Line | Receptor Target | Assay Type | Parameter Measured | Key Findings | Reference |

|---|---|---|---|---|---|

| hα7-GH3 cells | Human α7 nAChR | Ca²⁺/Fluo-4 Functional Assay | IC₅₀ (Inhibition of ACh-induced Ca²⁺ influx) | Determined the antagonistic potency of this compound analogs, showing that modifications to the hydroxyl groups can significantly alter activity at this neuronal nAChR subtype. | nih.gov |

| TE671 cells | Muscle-type nAChR | Membrane Potential Assay (Fluorescent Dye) | Inhibition of agonist-induced depolarization | Validated as a system to characterize nAChR antagonism by various neurotoxins, suitable for studying this compound's blockade of receptor function. | biorxiv.org |

| SH-EP1 cells (engineered) | Various nAChR subtypes (e.g., α3β4, α4β2) | Membrane Potential Assay (Fluorescent Dye) | Antagonist activity | Provides a high-throughput platform for screening compounds against specific smoking-related nAChR subtypes, where this compound could serve as a reference antagonist. | nih.gov |

Isolated Organ and Tissue Preparations for Pharmacological Characterization

Isolated organ and tissue preparations are fundamental ex vivo models in pharmacology that allow for the study of a compound's effect on a specific tissue in the absence of systemic physiological variables. For a neuromuscular blocking agent like this compound, preparations of nerve-muscle and specific organ tissues are invaluable for characterizing its pharmacological profile.

A classic and highly relevant tissue preparation for studying this compound is the electric organ of the Torpedo californica (pacific electric ray). This tissue is exceptionally rich in muscle-type nAChRs, making it an excellent source for receptor binding studies. nih.govusgs.gov Membrane fractions from the electric organ are used in competitive radioligand binding assays to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of this compound and its derivatives. nih.govacs.org These assays have demonstrated the exceptionally high affinity of this compound for the muscle-type nAChR. nih.gov

While direct studies are not detailed in the provided context, the standard method for functionally characterizing neuromuscular blockers like this compound involves the use of isolated nerve-muscle preparations, such as the rodent phrenic nerve-diaphragm or the chick biventer cervicis muscle. In these setups, the nerve is electrically stimulated, and the resulting muscle contraction is measured. The addition of this compound to the organ bath leads to a concentration-dependent reduction in the force of contraction, allowing for the quantification of its paralytic potency. These preparations are also used to study the reversibility of the blockade by agents like acetylcholinesterase inhibitors. wikipedia.org

Biochemical Enzyme Assays and Interaction Studies

Biochemical assays are employed to investigate the interaction of this compound with specific molecular targets, including receptors and enzymes, at a purified or semi-purified level. These studies provide precise data on binding kinetics and mechanisms of action.

This compound's primary mechanism is the competitive antagonism of acetylcholine at the nAChR. wikipedia.org However, its functional effects are closely tied to the activity of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine in the synaptic cleft. While this compound does not directly inhibit AChE, interaction studies are performed by observing the reversal of this compound-induced neuromuscular block in the presence of AChE inhibitors like neostigmine. wikipedia.org By preventing the breakdown of acetylcholine, these inhibitors increase its concentration in the synapse, allowing it to outcompete this compound for receptor binding and restore muscle function. This functional interaction is a key component of its pharmacological characterization.

Beyond its primary target, research has explored the interaction of this compound and its analogs with other receptors. Studies have used homogenates of porcine heart ventricles to investigate binding to the allosteric site of muscarinic M₂ receptors. nih.govacs.org Using a radioligand dissociation assay with [³H]N-methylscopolamine, researchers can measure the potency of this compound analogs in modulating the binding of other ligands to this receptor, revealing potential off-target effects or polypharmacology. nih.govnih.gov

Table 2: Biochemical and Interaction Studies with this compound and Analogs

| Preparation | Target | Assay Type | Parameter Measured | Key Findings | Reference |

|---|---|---|---|---|---|

| Torpedo californica electric organ membranes | Muscle-type nAChR | Competitive Radioligand Binding Assay | Kᵢ (Inhibition Constant) | This compound exhibits very high binding affinity (Kᵢ = 14 nM) for the muscle-type nAChR. | nih.gov |

| Porcine heart ventricle homogenates | Muscarinic M₂ Receptor (Allosteric Site) | [³H]N-methylscopolamine Dissociation Assay | EC₀.₅,diss (Potency to inhibit dissociation) | This compound and its analogs can bind to the allosteric site of M₂ receptors, with potency depending on the specific chemical structure. | nih.govacs.org |

| Isolated Nerve-Muscle Preparation (Functional Assay) | Acetylcholinesterase (AChE) | Reversal of Neuromuscular Blockade | Restoration of muscle contraction | The effects of this compound are functionally antagonized by AChE inhibitors (e.g., neostigmine), confirming its competitive mechanism at the nAChR. | wikipedia.org |

Microphysiological Systems (Organ-on-a-Chip) for Advanced Research

Microphysiological systems (MPS), commonly known as "organ-on-a-chip" technology, represent a cutting-edge approach to modeling human physiology and disease in vitro. pharmafocusasia.comresearchgate.net These microfluidic devices are engineered to recapitulate the complex 3D architecture, cell-cell interactions, and mechanical environment of a specific organ's functional unit. pharmafocusasia.comnih.gov For neuromuscular research, the development of neuromuscular junction (NMJ)-on-a-chip platforms is a significant advancement. nih.govbohrium.com

These NMJ-chips typically involve co-culturing human induced pluripotent stem cell (iPSC)-derived motor neurons and skeletal muscle cells in separate but fluidically coupled compartments. nih.govphysoc.org This arrangement allows motor neuron axons to grow and form functional synapses with muscle fibers, creating a human-relevant model of the NMJ. nih.govphysoc.org These systems enable high-resolution studies of synapse formation, function, and pathology, and serve as powerful platforms for drug screening and toxicology. nih.govresearchgate.net

While specific studies detailing the application of this compound to an NMJ-on-a-chip were not found in the search results, this technology provides an ideal platform for advanced research into its mechanism of action. This compound would be an essential pharmacological tool for:

Model Validation: Confirming the proper function of the engineered NMJs by demonstrating their specific and potent blockade by a known antagonist.

Mechanism of Action Studies: Visualizing the effects of receptor blockade on synaptic structure and function in real-time using high-resolution imaging.

Drug Discovery: Screening for novel antidotes or therapies that can reverse or prevent this compound-induced paralysis in a human-based system.

Comparative Toxicology: Investigating potential species-specific differences in sensitivity to this compound by creating chips with cells from different species.

The use of NMJ-on-a-chip technology holds the promise of accelerating research into neuromuscular disorders and improving the predictive power of preclinical toxicology, reducing the reliance on animal models. nih.govnih.gov

Future Directions and Unexplored Avenues in Toxiferine Research

Identification of Novel Molecular Targets for Toxiferine

This compound is primarily recognized for its potent antagonistic activity at nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial ligand-gated ion channels. nih.govnih.gov Its high affinity for the muscle-type nAChRs is the basis of its well-known neuromuscular blocking effects. wikipedia.orgacs.org However, recent pharmacological investigations have begun to unveil a more complex interaction profile for this compound and its derivatives, suggesting the existence of novel molecular targets beyond the classical neuromuscular junction blockade.

One of the most significant findings in this area is the identification of the allosteric binding site of muscarinic M2 receptors as a target for this compound and its analogues. nih.govacs.orgnih.gov Muscarinic receptors, like nAChRs, are activated by acetylcholine but are G-protein coupled receptors with distinct physiological roles. The interaction of this compound with M2 receptors is not at the primary acetylcholine binding site (the orthosteric site) but at a secondary, allosteric site. nih.gov This finding opens up new avenues for research into the effects of this compound on the parasympathetic nervous system, where M2 receptors are prominently expressed, particularly in the heart. The binding to this allosteric site is dependent on the N-substituents of the this compound molecule rather than the side chains. nih.gov

Further research into novel molecular targets for this compound could explore other members of the ligand-gated ion channel superfamily, as well as voltage-gated ion channels, which are known targets for other toxins. nih.govfrontiersin.org The complex structure of this compound, a dimeric bisindole alkaloid, provides a unique scaffold that may interact with a variety of protein targets. wikipedia.org Future studies could employ high-throughput screening of this compound against a broad panel of receptors and ion channels to identify previously unknown interactions. Understanding these off-target effects is crucial for a comprehensive understanding of its pharmacological profile and for developing more selective research tools.

| Receptor Type | Specific Target | Nature of Interaction | Reference |

| Nicotinic Acetylcholine Receptor (nAChR) | Muscle-type | Competitive Antagonist | wikipedia.orgacs.org |

| Nicotinic Acetylcholine Receptor (nAChR) | α7 subtype | Antagonist | nih.gov |

| Muscarinic Acetylcholine Receptor (mAChR) | M2 subtype (allosteric site) | Allosteric Modulator | nih.govacs.org |

Development of this compound as a Research Tool for Neuropharmacology

The high affinity and selectivity of this compound for certain receptor subtypes make it a valuable scaffold for the development of sophisticated research tools in neuropharmacology. While the parent compound has limitations for therapeutic use due to its prolonged action and instability in solution, its derivatives can be engineered to probe the function of specific receptor systems. wikipedia.org The development of semisynthetic analogues of this compound has been a key strategy in this endeavor. nih.govacs.org

By modifying the side chains and N-substituents of the this compound molecule, researchers can create a library of compounds with varying affinities for different nAChR and mAChR subtypes. acs.orgnih.gov For instance, studies on novel bisnorthis compound I analogues have helped to delineate the structural requirements for activity at different types of acetylcholine receptors. acs.org These analogues can be used to investigate the physiological roles of specific receptor subtypes in the central and peripheral nervous systems. nih.gov For example, the development of antagonists that are highly selective for one nAChR subtype over others is a significant goal, as such compounds would be invaluable for dissecting the contributions of different subtypes to neuronal signaling. nih.gov

The use of this compound-based probes extends to the study of the neuromuscular junction and the biophysical properties of nAChRs. wikipedia.org The ability to create derivatives with altered binding kinetics can provide insights into the mechanisms of receptor activation and desensitization. Furthermore, the development of fluorescently labeled or radiolabeled this compound analogues could enable direct visualization and quantification of receptor distribution and density in tissues. Such tools are essential for understanding the changes in receptor expression that occur in various neurological disorders.

| This compound Analogue Type | Modification | Application in Neuropharmacology | Reference |

| Semisynthetic Analogues | Altered side chains and N-substituents | Delineating structural requirements for AChR binding | acs.org |

| Subtype-selective Antagonists | Modifications to enhance binding to specific nAChR subtypes | Investigating the physiological roles of different nAChR subtypes | nih.gov |

| Labeled Analogues (fluorescent/radioactive) | Attachment of a reporter molecule | Visualization and quantification of receptor distribution | wikipedia.org |

Application of Synthetic Biology to Enhance this compound Biosynthesis

The biosynthesis of this compound, a complex dimeric indole (B1671886) alkaloid, is not yet fully understood. wikipedia.org However, significant progress in elucidating the biosynthetic pathways of related monoterpene indole alkaloids (MIAs), such as strychnine (B123637) and the anticancer agents vinblastine (B1199706) and vincristine (B1662923) from Catharanthus roseus, has laid the groundwork for future research into this compound production. jipb.netmdpi.commpg.denih.gov Synthetic biology and metabolic engineering offer promising avenues to enhance the biosynthesis of this rare and potent compound.

The biosynthetic pathway of strychnine, which shares a common precursor, strictosidine (B192452), with other MIAs, has been recently elucidated. wikipedia.orgmpg.denih.gov Strictosidine is formed from the condensation of tryptamine (B22526) and secologanin (B1681713). wikipedia.orgresearchgate.net Given the structural similarity between the monomeric units of this compound and strychnine, it is likely that the early stages of their biosynthetic pathways are conserved. wikipedia.org Future research could focus on identifying the specific enzymes in Strychnos toxifera that are responsible for the dimerization and formation of the characteristic this compound scaffold.

Once the complete biosynthetic pathway is known, synthetic biology techniques could be employed to reconstitute it in a heterologous host, such as yeast (Saccharomyces cerevisiae) or a model plant like Nicotiana benthamiana. mpg.denih.gov This approach has several potential advantages:

Increased Yield: Overcoming the low natural abundance of this compound in its native plant source. wikipedia.org

Sustainable Production: Establishing a controlled and scalable production platform that is not dependent on the harvesting of rare plants.

Analogue Generation: Enabling the production of novel this compound derivatives by introducing engineered enzymes with altered substrate specificities into the pathway. youtube.com

Metabolic engineering strategies could involve the overexpression of key biosynthetic genes, the downregulation of competing pathways, and the optimization of precursor supply to maximize the production of this compound or its intermediates. jipb.netresearchgate.net

Integration of Omics Technologies in this compound Mechanistic Research

The precise molecular mechanisms underlying the full spectrum of this compound's biological effects remain to be fully elucidated. The integration of "omics" technologies, such as proteomics, transcriptomics, and metabolomics, represents a powerful and unbiased approach to unraveling the complex cellular responses to this compound exposure. researchgate.net These technologies can provide a global view of the changes in proteins, gene expression, and metabolites, offering insights that go beyond the study of a single receptor target.

Proteomics can be used to identify changes in the expression levels of proteins in cells or tissues treated with this compound. nih.gov This could reveal downstream signaling pathways that are affected by nAChR or M2 receptor blockade. For example, a proteomic analysis of muscle cells could identify proteins involved in muscle contraction, energy metabolism, or cellular stress that are altered following this compound treatment. Phosphoproteomics, a sub-discipline of proteomics, could specifically identify changes in protein phosphorylation, providing a snapshot of the signaling cascades that are activated or inhibited. mdpi.com

Transcriptomics , particularly through techniques like RNA sequencing, can provide a comprehensive picture of the changes in gene expression that occur in response to this compound. biorxiv.org This could help to identify genes that are upregulated or downregulated as part of the cellular compensatory response to neuromuscular blockade or other effects of the toxin. Single-cell transcriptomics could be particularly valuable for dissecting the heterogeneous responses of different cell types within a tissue. nih.gov

Metabolomics focuses on the global analysis of small molecule metabolites in a biological system. By examining the metabolic profile of cells or organisms exposed to this compound, researchers could identify disruptions in key metabolic pathways. For instance, changes in energy metabolites in muscle tissue could provide a more detailed understanding of the functional consequences of paralysis induced by this compound.

The integration of these omics datasets can provide a systems-level understanding of this compound's mechanism of action, potentially revealing novel pathways and targets that are affected by this potent alkaloid.

| Omics Technology | Potential Application in this compound Research | Expected Insights | Reference |

| Proteomics | Analysis of protein expression changes in target tissues | Identification of affected signaling pathways and cellular processes | nih.govmdpi.com |

| Transcriptomics | Genome-wide analysis of gene expression alterations | Understanding the genetic and cellular compensatory responses | biorxiv.orgnih.gov |

| Metabolomics | Profiling of small molecule metabolites | Revealing disruptions in metabolic pathways | researchgate.net |

常见问题

Q. What are the established synthetic pathways for toxiferine, and what analytical methods validate its structural integrity?

this compound is synthesized via thermal isomerization of precursors like Wieland-Gumlich aldehyde under acidic conditions, yielding bisnor-toxiferine and caracurine V intermediates . Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stereochemistry, complemented by high-resolution mass spectrometry (HRMS) for molecular weight verification. Polarimetry is critical for assessing optical activity, as stereochemical purity impacts biological activity .

Q. How do researchers isolate this compound from natural sources, and what purification challenges exist?

Isolation involves solvent extraction (e.g., methanol/chloroform) from Strychnos species, followed by column chromatography (silica gel, Sephadex LH-20). Challenges include co-elution with structurally similar alkaloids (e.g., caracurine V), requiring gradient elution and thin-layer chromatography (TLC) monitoring. Purity is confirmed via HPLC with diode-array detection (DAD) at 254 nm .

Q. What in vitro assays are standard for evaluating this compound’s neuromuscular toxicity?

Ex vivo electrophysiological assays on rodent diaphragm preparations measure nicotinic acetylcholine receptor (nAChR) blockade. Dose-response curves quantify IC₅₀ values, while patch-clamp studies assess ion channel kinetics. Positive controls (e.g., d-tubocurarine) and negative controls (vehicle-only) are mandatory to validate specificity .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis yields while minimizing isomerization byproducts?

Multivariate optimization models (e.g., genetic algorithms coupled with least squares regression) analyze parameters like temperature, pH, and reaction time. For example, orthogonal experiments reveal that maintaining pH 6.7–7.2 and temperatures <80°C reduces bisnor-toxiferine formation by 40% . Reaction progress is monitored via in-situ FTIR to track carbonyl group shifts, enabling real-time adjustments .

Q. What strategies resolve contradictions in this compound’s reported LD₅₀ values across studies?

Discrepancies often arise from interspecies variability (e.g., murine vs. primate models) or differences in administration routes (intravenous vs. intramuscular). Meta-analyses should stratify data by species, adjust for body surface area, and apply Hill equation normalization to account for receptor saturation. Confounding factors (e.g., purity >98%) must be explicitly stated in toxicity profiles .

Q. How can multi-omics approaches elucidate this compound’s off-target effects in neuronal tissues?

Transcriptomic profiling (RNA-seq) of SH-SY5Y cells post-exposure identifies dysregulated pathways (e.g., MAPK signaling). Proteomics (LC-MS/MS) detects post-translational modifications in nAChR subunits. Integrative bioinformatics tools (STRING DB, KEGG) map interaction networks, while CRISPR-Cas9 knockout models validate candidate targets .

Methodological Guidance

Q. Designing dose-response studies: How to balance ethical constraints with statistical power in vertebrate models?

Use fractional factorial designs to minimize animal use while maximizing data granularity. Sample size calculations (G*Power) should achieve ≥80% power (α=0.05) with Cohen’s d >0.8. For acute toxicity, employ up-and-down procedures (OECD Guideline 425) to estimate LD₅₀ with 95% confidence intervals .

Q. What literature search frameworks ensure comprehensive retrieval of this compound-related toxicological data?

Combine EXPERTIndex (ToxPlanet) for synonym/analog searches (e.g., “bisnor-toxiferine”) with PubMed MeSH terms (“Alkaloids/toxicity”[Majr]). Use Boolean operators to filter by study type: (“in vitro” OR “ex vivo”) AND (“neuromuscular blockade”). Cross-reference ATSDR toxicological profiles for quality-assured data .

Q. How to validate computational predictions of this compound’s binding affinity to nAChR subtypes?

Molecular docking (AutoDock Vina) against α7 and α4β2 nAChR crystal structures (PDB: 2QC1, 6PV7) identifies putative binding pockets. Validate via alanine scanning mutagenesis in HEK293T cells expressing mutant receptors. Electrophysiology (voltage-clamp) confirms IC₅₀ shifts in mutants vs. wild-type .

Data Presentation Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。